molecular formula C11H15BrN2O B3155769 3-(3-Bromo-phenyl)-1,1-diethyl-urea CAS No. 81106-51-6

3-(3-Bromo-phenyl)-1,1-diethyl-urea

Cat. No.: B3155769
CAS No.: 81106-51-6
M. Wt: 271.15 g/mol
InChI Key: MQGNBNUDGGWLMO-UHFFFAOYSA-N
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Description

3-(3-Bromo-phenyl)-1,1-diethyl-urea is an organic compound that features a brominated phenyl group attached to a diethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-phenyl)-1,1-diethyl-urea typically involves the reaction of 3-bromophenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromophenyl isocyanate+DiethylamineThis compound\text{3-Bromophenyl isocyanate} + \text{Diethylamine} \rightarrow \text{this compound} 3-Bromophenyl isocyanate+Diethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-phenyl)-1,1-diethyl-urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine forms an aniline derivative.

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

3-(3-Bromo-phenyl)-1,1-diethyl-urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-phenyl)-1,1-diethyl-urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylurea: Similar structure but lacks the diethyl groups.

    3-Bromoaniline: Contains a brominated phenyl ring but with an amine group instead of a urea moiety.

    3-Bromophenylhydrazine: Features a hydrazine group attached to the brominated phenyl ring.

Uniqueness

3-(3-Bromo-phenyl)-1,1-diethyl-urea is unique due to the presence of both the brominated phenyl ring and the diethyl urea moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(3-bromophenyl)-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGNBNUDGGWLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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